4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid
Description
4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid is a symmetrical dicarboxylic acid derivative characterized by a central propane-1,3-diyl backbone flanked by two ether-linked oxygen atoms and terminated by butanoic acid groups.
Properties
CAS No. |
207444-67-5 |
|---|---|
Molecular Formula |
C11H16O8 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-[3-(3-carboxypropoxy)-3-oxopropanoyl]oxybutanoic acid |
InChI |
InChI=1S/C11H16O8/c12-8(13)3-1-5-18-10(16)7-11(17)19-6-2-4-9(14)15/h1-7H2,(H,12,13)(H,14,15) |
InChI Key |
ISSCARIDNDXFJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COC(=O)CC(=O)OCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-Carboxypropyl) ester propanedioic acid typically involves esterification reactions. One common method is the reaction of propanedioic acid with 3-carboxypropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of bis(3-Carboxypropyl) ester propanedioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(3-Carboxypropyl) ester propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-Carboxypropyl) ester propanedioic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bis(3-Carboxypropyl) ester propanedioic acid exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its activity .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 2a, 2b, 2c) exhibit higher melting points (>440°C) due to rigid π-π interactions, whereas aliphatic carboxylic acids (target compound) likely have lower melting points and better solubility in aqueous media.
- Synthetic Yields: Etherification reactions under basic conditions (e.g., KOH/ethanol) yield ~60–75% for similar structures , suggesting comparable efficiency for the target compound.
Functional Insights :
- Carboxylic Acids : The target compound and ’s analog are ideal for applications requiring pH-dependent solubility or metal binding, contrasting with ketone- or acetyl-bearing analogs (e.g., ).
- Aromatic vs. Aliphatic Chains : Aromatic derivatives () dominate materials science, while aliphatic chains (target compound) favor biological or aqueous environments.
Research Findings and Trends
Synthetic Robustness : Ether-linked propane-1,3-diyl compounds are consistently synthesized via nucleophilic substitution under basic conditions, with yields >60% .
Thermal Behavior : Aromatic substituents (e.g., 2a, 2b, 2c) elevate thermal stability, making them suitable for high-performance polymers .
Hazard Profiles : Carboxylic acid derivatives (e.g., ) often require careful handling due to skin/eye irritation risks (H315, H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
